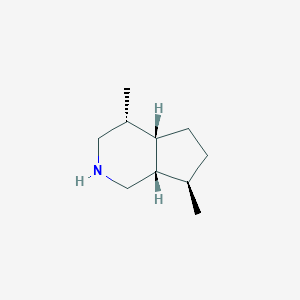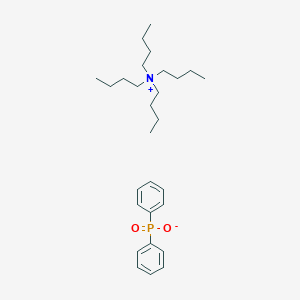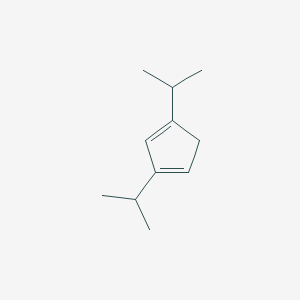
1,3-Diisopropyl-1,3-cyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisopropyl-1,3-cyclopentadiene (DIPC) is a cyclic hydrocarbon compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DIPC is a highly reactive and unstable compound that has been synthesized through several methods, including the Diels-Alder reaction and the Birch reduction method. In
Mécanisme D'action
The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene is not fully understood, but it is believed to act as a reactive diene in Diels-Alder reactions. 1,3-Diisopropyl-1,3-cyclopentadiene can undergo cycloaddition reactions with various dienophiles, including electron-deficient alkenes and alkynes. 1,3-Diisopropyl-1,3-cyclopentadiene has also been shown to undergo electrocyclic reactions, which can lead to the formation of various cyclic compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene. However, some studies have shown that 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have potential anti-inflammatory and anti-cancer properties. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent antimalarial activity.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable compound, which can make it challenging to work with in the laboratory. However, 1,3-Diisopropyl-1,3-cyclopentadiene has several advantages, including its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery.
Orientations Futures
There are several future directions for research on 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives. One direction is to explore the potential applications of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives in catalysis and materials science. Another direction is to investigate the biological activity of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives and their potential as drug candidates. Additionally, research on the mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.
Conclusion
In conclusion, 1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable cyclic hydrocarbon that has gained significant attention in scientific research due to its potential applications in various fields. 1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through the Diels-Alder reaction and has been studied for its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery. While there is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene, future research could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.
Applications De Recherche Scientifique
1,3-Diisopropyl-1,3-cyclopentadiene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been used as ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
123278-27-3 |
|---|---|
Nom du produit |
1,3-Diisopropyl-1,3-cyclopentadiene |
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
1,3-di(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3 |
Clé InChI |
QCEFTGHIXRHYPC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC1)C(C)C |
SMILES canonique |
CC(C)C1=CC(=CC1)C(C)C |
Synonymes |
1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
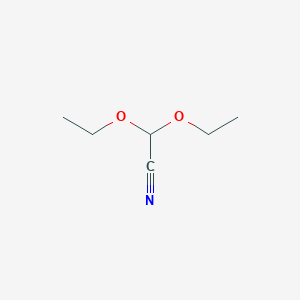
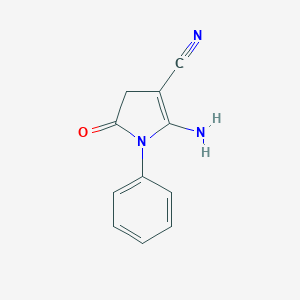
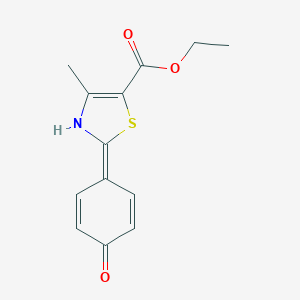
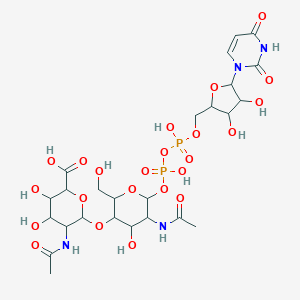
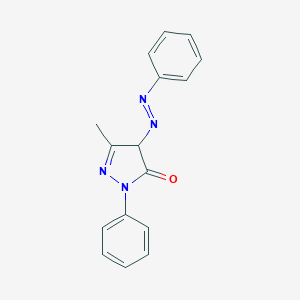
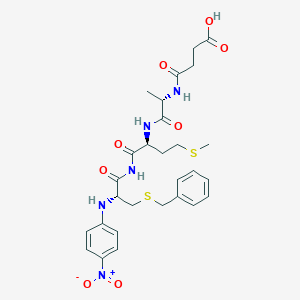
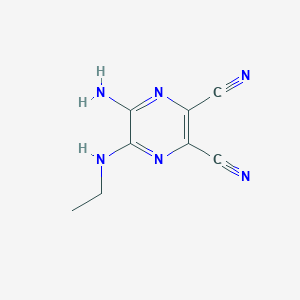
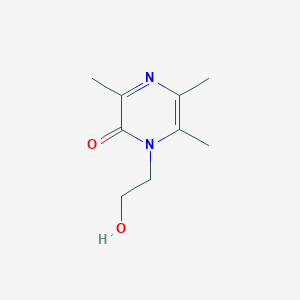
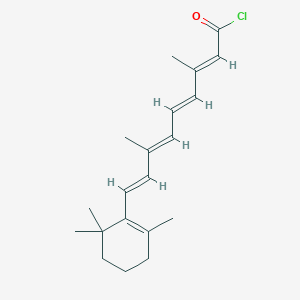
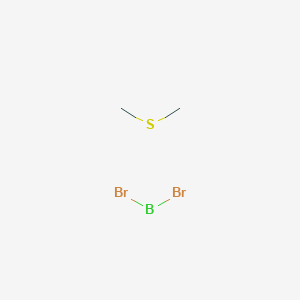
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
